molecular formula C16H16ClN3O2 B267436 N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

Cat. No. B267436
M. Wt: 317.77 g/mol
InChI Key: YUHAVKXFHZDSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CCPA belongs to the family of adenosine receptor agonists, which means that it can bind to and activate adenosine receptors in the body.

Mechanism of Action

CCPA activates adenosine receptors by binding to them and mimicking the effects of adenosine. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body. There are four subtypes of adenosine receptors, A1, A2A, A2B, and A3. CCPA has the highest affinity for the A1 and A3 subtypes of adenosine receptors.
Biochemical and Physiological Effects:
Activation of adenosine receptors by CCPA leads to a variety of biochemical and physiological effects. In the cardiovascular system, CCPA leads to a decrease in heart rate and blood pressure. In the brain, CCPA leads to a decrease in neuronal excitability and an increase in cerebral blood flow. CCPA has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using CCPA in lab experiments is its high selectivity for adenosine receptors. This allows researchers to specifically target adenosine receptors and study their effects. However, CCPA has a relatively short half-life, which can make it difficult to study its long-term effects. CCPA also has a relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on CCPA. One area of research is the development of more potent and selective adenosine receptor agonists. Another area of research is the use of CCPA in combination with other drugs for the treatment of cardiovascular and neurological diseases. Finally, there is potential for the development of novel drug delivery systems that can improve the solubility and bioavailability of CCPA.

Synthesis Methods

CCPA can be synthesized using a multi-step process, starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with phosgene to form 4-chloroformanilide. This intermediate is then reacted with 4-nitrophenyl isocyanate to form 4-{[(4-chloroanilino)carbonyl]amino}phenyl isocyanate. Finally, this compound is reacted with propanoic acid to form CCPA. The synthesis of CCPA has been optimized to yield high purity and high yield.

Scientific Research Applications

CCPA has been extensively studied for its potential use in scientific research. One of the main areas of research is its role in the regulation of cardiovascular function. CCPA has been shown to activate adenosine receptors in the heart, leading to a decrease in heart rate and blood pressure. This makes CCPA a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
CCPA has also been studied for its potential use in the treatment of neurological disorders. Adenosine receptors are widely distributed in the brain, and activation of these receptors has been shown to have neuroprotective effects. CCPA has been shown to activate adenosine receptors in the brain, leading to a decrease in neuronal excitability and an increase in cerebral blood flow. This makes CCPA a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]propanamide

InChI

InChI=1S/C16H16ClN3O2/c1-2-15(21)18-12-7-9-14(10-8-12)20-16(22)19-13-5-3-11(17)4-6-13/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

YUHAVKXFHZDSGO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.